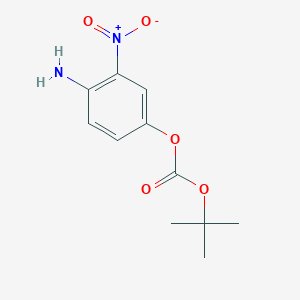

4-Amino-3-nitrophenyl tert-butyl carbonate

Description

4-Amino-3-nitrophenyl tert-butyl carbonate is an organic compound with the molecular formula C₁₁H₁₄N₂O₅ It is a derivative of phenyl carbonate, featuring both amino and nitro functional groups on the aromatic ring

Properties

IUPAC Name |

(4-amino-3-nitrophenyl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHDRLLCJYKRJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856761 | |

| Record name | 4-Amino-3-nitrophenyl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201811-18-9 | |

| Record name | 4-Amino-3-nitrophenyl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrophenyl tert-butyl carbonate typically involves the reaction of 4-Amino-3-nitrophenol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.

Reduction: The amino group can be protected or deprotected using various reagents, such as acyl chlorides or carbamates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed:

Reduction: this compound can be reduced to 4-Amino-3-aminophenyl tert-butyl carbonate.

Substitution: Electrophilic substitution can yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

4-Amino-3-nitrophenyl tert-butyl carbonate is primarily utilized as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group is favored for protecting amines due to its stability under a variety of reaction conditions and ease of removal.

Case Study: Synthesis of N-Boc-Protected Anilines

In a study published by Sigma-Aldrich, this compound was employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. The reaction involved coupling aryl halides with tert-butyl carbamate in the presence of a base, yielding high yields of the desired products .

Table 1: Reaction Conditions for N-Boc-Protected Anilines

| Reactants | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl Halide + Tert-Butyl Carbamate | Pd/C | Cs2CO3 | 1,4-Dioxane | 85 |

Medicinal Chemistry

The compound has also been explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.

Case Study: Pharmacological Targeting

A research article highlighted the use of this compound derivatives in designing compounds that modulate neuronal Kv7 channels, which are significant targets for treating hyperexcitability disorders like epilepsy. The study demonstrated that derivatives synthesized from this compound exhibited promising pharmacological profiles .

Table 2: Pharmacological Activity of Derivatives

| Compound ID | Target Channel | Activity (IC50) | Remarks |

|---|---|---|---|

| Compound A | Kv7.2 | 150 nM | Selective modulation |

| Compound B | Kv7.3 | 200 nM | Broad-spectrum activity |

Material Science

Beyond organic synthesis and medicinal applications, this compound has potential uses in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

In a recent study, researchers used this compound as a monomer to synthesize functionalized polymers through radical polymerization techniques. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Table 3: Properties of Synthesized Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrophenyl tert-butyl carbonate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol derivative.

Comparison with Similar Compounds

4-Amino-3-nitrophenol: Lacks the tert-butyl carbonate group, making it less stable and less versatile in synthetic applications.

4-Nitrophenyl tert-butyl carbonate: Lacks the amino group, reducing its reactivity in certain chemical reactions.

3-Amino-4-nitrophenyl tert-butyl carbonate: Positional isomer with different reactivity and properties.

Uniqueness: 4-Amino-3-nitrophenyl tert-butyl carbonate is unique due to the presence of both amino and nitro groups on the aromatic ring, combined with the tert-butyl carbonate group. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various applications.

Biological Activity

4-Amino-3-nitrophenyl tert-butyl carbonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the current understanding of its biological activity, mechanisms, and applications based on diverse research findings.

This compound has a molecular formula of C12H16N2O4 and features an amino group, a nitro group, and a tert-butyl carbonate moiety. Its structure allows for various chemical interactions that can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the amino and nitro groups facilitates binding to these targets, potentially modulating their activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Compounds containing nitro groups often show significant antioxidant properties, which can protect cells from oxidative stress.

- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Hydroxyphenyl N-tert-butyl nitrone | Antioxidant | 5.0 | |

| 4-Nitrophenyl carbamate | Cytotoxicity | 10.0 | |

| 4-Amino-3-nitrophenyl acetate | Enzyme inhibition | 15.0 |

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various derivatives of phenolic compounds, this compound was found to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to cell death.

- Enzyme Interaction Study : A detailed investigation into the enzyme inhibition properties revealed that this compound effectively inhibited the activity of certain kinases involved in cancer progression. This suggests its potential role as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for 4-Amino-3-nitrophenyl tert-butyl carbonate, and which characterization techniques are essential for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves coupling tert-butyl carbonate derivatives with nitro-aniline precursors. For example, tert-butyl carbonates (e.g., tert-butyl p-nitrophenyl carbonate) can react with amino-nitro aromatic compounds under mild basic conditions . Characterization requires 1H/13C NMR to confirm substitution patterns and purity, IR spectroscopy to verify carbonyl (C=O) and nitro (NO2) groups, and HPLC to assess purity (>97% by GC, as noted in similar tert-butyl carbonate analogs) .

Q. How should researchers handle the storage and stability of this compound to prevent decomposition?

- Methodological Answer : Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to avoid hydrolysis of the tert-butyl carbonate group. Stability studies on structurally similar compounds (e.g., tert-butyl carbamates) indicate sensitivity to moisture and acidic/basic conditions. Use desiccants and amber glass vials to minimize photodegradation .

Advanced Research Questions

Q. What experimental strategies can address contradictory spectral data (e.g., NMR shifts) observed in this compound synthesis?

- Methodological Answer : Contradictions in NMR shifts may arise from solvent effects or tautomerism due to the nitro and amino groups. Use deuterated solvents (e.g., DMSO-d6 or CDCl3) for consistency. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with computational models (DFT calculations) to predict chemical shifts and validate assignments .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance , slowing reactions at the carbonate oxygen. However, its electron-donating nature stabilizes transition states in SN2 mechanisms. To optimize reactivity, use polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) to overcome steric barriers. Compare kinetic data with non-bulky analogs (e.g., methyl carbamates) to isolate steric vs. electronic contributions .

Q. What methodologies are recommended for analyzing byproducts formed during the synthesis of this compound, and how can they be minimized?

- Methodological Answer : Byproducts like nitro-reduction intermediates or hydrolysis products can be identified via LC-MS or GC-MS . To minimize them:

- Use anhydrous conditions and degassed solvents to prevent hydrolysis or oxidation.

- Employ scavengers (e.g., molecular sieves) to trap residual water.

- Optimize reaction stoichiometry to avoid excess nitro-group reducing agents (e.g., Pd/C under H2) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s toxicity and safety profile?

- Methodological Answer : While some safety data sheets (SDS) lack acute toxicity data for tert-butyl carbonates , adopt precautionary principles :

- Use PPE (gloves, lab coat, P95 respirator) during handling .

- Conduct in vitro assays (e.g., Ames test) to assess mutagenicity if biological applications are planned.

Experimental Design Considerations

Q. What steps are critical when designing catalytic reactions involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.